4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid
Overview
Description
4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a nitrile or a carboxylic acid derivative. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxy and benzoic acid moieties can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield 4-[4-[5-(4-aminophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid, while nucleophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anti-infective agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features
Mechanism of Action
The mechanism of action of 4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the 1,2,4-oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings, such as 4-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid.
Nitrophenyl Derivatives: Compounds with similar nitrophenyl groups, such as 4-nitrophenyl benzoate
Uniqueness
4-[4-[5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c25-21(26)15-5-11-18(12-6-15)29-17-9-3-13(4-10-17)19-22-20(30-23-19)14-1-7-16(8-2-14)24(27)28/h1-12H,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWOUUOENUOJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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